4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of furo[3,4-b]pyridine derivatives
Preparation Methods
The synthesis of 4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furo[3,4-b]pyridine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or fluorophenyl groups using reagents like sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione include other furo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of ethoxyphenyl and fluorophenyl groups, which may confer distinct biological activities and properties.
Properties
Molecular Formula |
C21H18FNO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H18FNO4/c1-2-26-16-8-6-13(7-9-16)17-11-19(24)23(15-5-3-4-14(22)10-15)18-12-27-21(25)20(17)18/h3-10,17H,2,11-12H2,1H3 |
InChI Key |
QKRADUFFWRJSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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